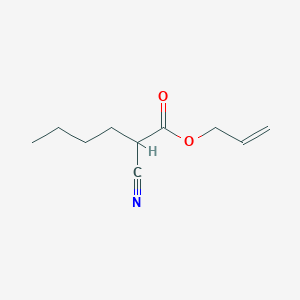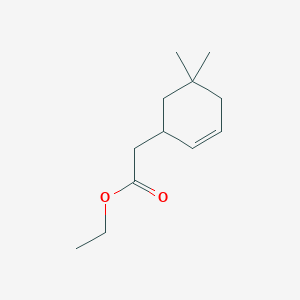
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the 1,2,4-triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- typically involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . This method is favored due to its efficiency in forming the triazole ring. Additionally, microwave irradiation has been employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often utilizes the Einhorn–Brunner reaction or the Pellizzari reaction . These methods are scalable and provide high yields, making them suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- involves the inhibition of specific enzymes or pathways. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-1,2,4-Triazole
- 4H-1,2,4-Triazole
- s-Triazole
- 1,2,4-1H-Triazole
- CGA-71019
- Pyrrodiazole
Uniqueness
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- is unique due to the presence of the bis(4-fluorophenyl)phosphinothioyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it more effective in certain applications compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
105609-53-8 |
|---|---|
Molekularformel |
C15H12F2N3PS |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
bis(4-fluorophenyl)-sulfanylidene-(1,2,4-triazol-1-ylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C15H12F2N3PS/c16-12-1-5-14(6-2-12)21(22,11-20-10-18-9-19-20)15-7-3-13(17)4-8-15/h1-10H,11H2 |
InChI-Schlüssel |
KCPVWEYRCCBQDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)P(=S)(CN2C=NC=N2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)



![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)


![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)

